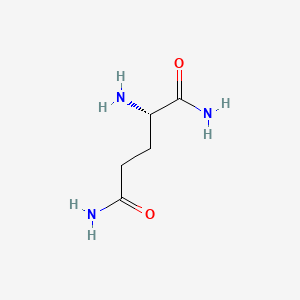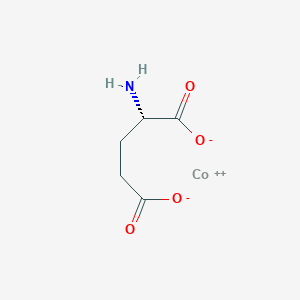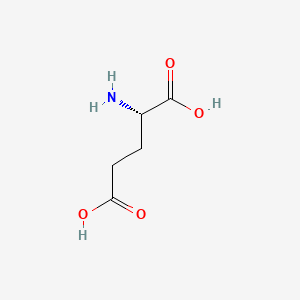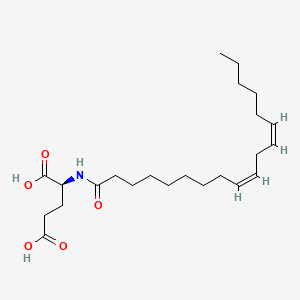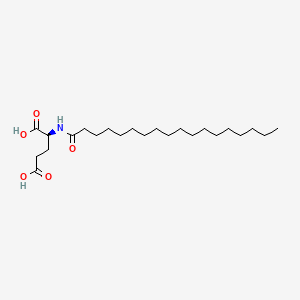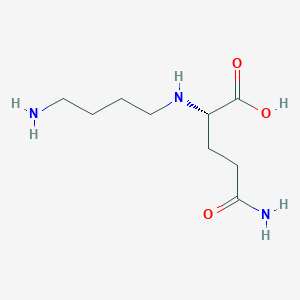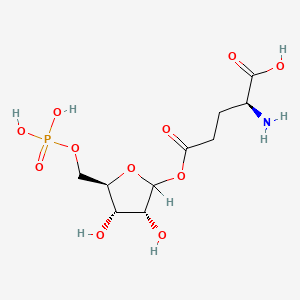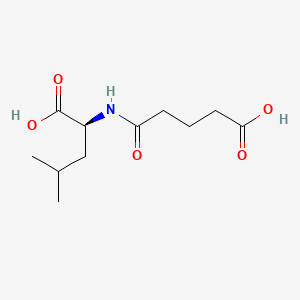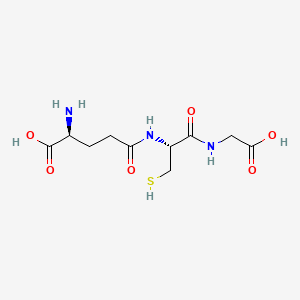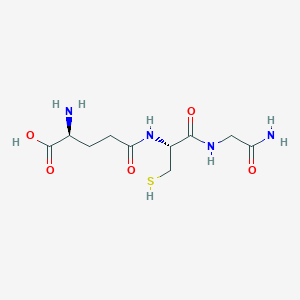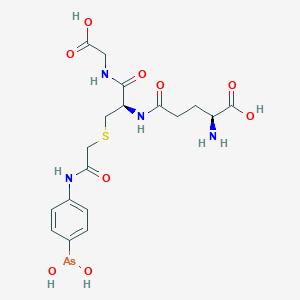
IM-12
概要
説明
IM-12は、グリコーゲンシンターゼキナーゼ-3ベータ(GSK-3β)の強力かつ選択的な阻害剤であり、阻害濃度(IC50)は53ナノモルです。 この化合物は、細胞増殖、分化、および遊走を含むさまざまな細胞プロセスにおいて重要な役割を果たすWntシグナル伝達を強化することが知られています .
作用機序
IM-12は、GSK-3βの活性を阻害することで効果を発揮します。この阻害により、β-カテニンが蓄積し、それがWntシグナル伝達経路を活性化します。この経路の活性化は、細胞増殖や分化などのさまざまな細胞プロセスを促進します。 This compoundの分子標的は、GSK-3βの活性部位であり、そこで結合して酵素がその基質をリン酸化することを阻害します .
準備方法
合成経路と反応条件
IM-12は、複数段階の有機合成プロセスによって合成できます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用が含まれ、加熱することで反応が促進されます .
工業生産方法
This compoundの工業生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は通常固体形で製造され、さまざまな用途のためにDMSOなどの溶媒に溶解することができます .
化学反応解析
反応の種類
This compoundは、次のようなさまざまな種類の化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は還元されて、さまざまな還元された種を形成することができます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応は通常、目的の生成物が形成されるように、制御された温度と圧力の条件下で行われます .
生成される主な生成物
This compoundの反応から生成される主な生成物は、具体的な反応条件によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、一方、置換反応では異なる官能基を持つ化合物が生成される可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: GSK-3βの阻害と、さまざまなシグナル伝達経路に対するその影響を研究するためのツール化合物として使用されます。
生物学: 細胞生物学研究において、細胞増殖、分化、および遊走におけるGSK-3βの役割を調査するために使用されます。
医学: 癌、神経変性疾患、糖尿病などの疾患における潜在的な治療応用について研究されています。
化学反応の分析
Types of Reactions
IM-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
科学的研究の応用
IM-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSK-3β and its effects on various signaling pathways.
Biology: Employed in cell biology research to investigate the role of GSK-3β in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3β
類似化合物との比較
IM-12は、その高い効力と選択性のために、GSK-3β阻害剤の中でユニークです。類似化合物には、次のようなものがあります。
CHIR-99021: 研究や医学において同様の応用を持つ、もう1つの強力なGSK-3β阻害剤です。
SB-216763: さまざまな生物学的研究で使用されている、選択的なGSK-3β阻害剤です。
This compoundは、GSK-3βの阻害において強化された安定性と効力を提供する、その特定の化学構造により際立っています .
特性
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAZFUFPPSFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649091 | |
| Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129669-05-1 | |
| Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1129669-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is IM-12?
A1: this compound, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.
Q2: What is the structure of this compound?
A2: this compound possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.
Q3: How does the presence of germanium affect the properties of this compound?
A3: The incorporation of germanium into the this compound framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of this compound [].
Q4: What happens to this compound during degermanation?
A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in this compound. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, this compound undergoes a transformation from the UTL to the OKO framework type [].
Q5: What is the role of double four-ring (D4R) units in this compound's structure and properties?
A5: D4R units are crucial structural elements in this compound. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining this compound's structure and its response to post-synthetic modifications.
Q6: Can this compound be synthesized without fluoride?
A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to this compound []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.
Q7: What is the significance of topotactic transformations in the context of this compound?
A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying this compound's properties. For instance, germanosilicate CIT-13, a precursor to this compound, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].
Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of this compound?
A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like this compound. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.
Q9: Has this compound been investigated for biomedical applications?
A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as this compound in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




